Thallium perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13453-40-2 |

|---|---|

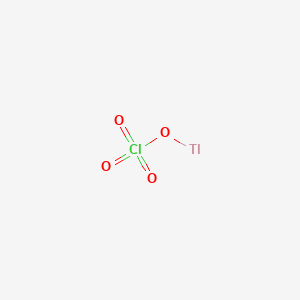

Molecular Formula |

ClO4Tl |

Molecular Weight |

303.83 g/mol |

IUPAC Name |

perchloryloxythallium |

InChI |

InChI=1S/ClHO4.Tl/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

InChI Key |

OWFNVXUZWJBPMP-UHFFFAOYSA-M |

SMILES |

O=Cl(=O)(=O)O[Tl] |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Tl+] |

Synonyms |

THALLIUMPERCHLORATE |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Thallium(I) Perchlorate from Thallium(I) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of thallium(I) perchlorate from thallium(I) carbonate. The information presented herein is intended for qualified researchers and scientists. Due to the extreme toxicity of thallium compounds and the hazardous nature of perchloric acid, all procedures must be conducted with strict adherence to safety protocols in a controlled laboratory setting.

Foundational Principles of the Synthesis

The synthesis of thallium(I) perchlorate from thallium(I) carbonate is a straightforward acid-base neutralization reaction. Thallium(I) carbonate, a salt of a weak acid (carbonic acid) and a strong base (thallium(I) hydroxide), reacts with the strong acid, perchloric acid. This reaction yields the soluble salt thallium(I) perchlorate, water, and carbon dioxide gas, which evolves from the reaction mixture.

The balanced chemical equation for this reaction is:

Tl₂CO₃(s) + 2 HClO₄(aq) → 2 TlClO₄(aq) + H₂O(l) + CO₂(g)

This process is driven to completion by the formation of the weak electrolyte, water, and the escape of carbon dioxide gas.

Physicochemical Data of Key Compounds

A summary of the relevant quantitative data for the reactants and the product is provided in the table below for easy reference.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Thallium(I) Carbonate | Tl₂CO₃ | 468.78 | White crystals[1] | 5.2 g/100 mL at 25 °C[1] |

| Perchloric Acid (70%) | HClO₄ | 100.46 | Colorless liquid | Miscible |

| Thallium(I) Perchlorate | TlClO₄ | 303.83[2][3][4] | Colorless crystals | Soluble[5] |

Critical Safety Protocols

Extreme Hazard Warning: Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] Perchloric acid is extremely corrosive and a powerful oxidizing agent that can cause explosions, especially when heated or in contact with organic materials.[8][9][10]

-

Handling: All manipulations involving thallium compounds and perchloric acid must be performed in a certified chemical fume hood designated for such hazardous materials.[6][8]

-

Personal Protective Equipment (PPE): Mandatory PPE includes:

-

Spill Response: Have appropriate spill kits readily available. For thallium spills, use an absorbent material to contain the spill and avoid raising dust.[6] For perchloric acid spills, neutralize with a weak base like sodium bicarbonate. Do not use organic materials for cleanup.[10]

-

Waste Disposal: All thallium-containing waste must be collected in clearly labeled, sealed, and leak-proof containers for hazardous waste disposal.[6] Perchloric acid waste should not be mixed with other wastes.[10]

Detailed Experimental Protocol

This protocol outlines the synthesis of thallium(I) perchlorate from thallium(I) carbonate.

Reagents and Equipment:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Perchloric acid (HClO₄, ~70% aqueous solution)

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH indicator paper or a calibrated pH meter

-

Heating mantle or hot plate

-

Crystallizing dish

-

Büchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Step-by-Step Procedure:

-

Preparation of Thallium(I) Carbonate Solution:

-

Carefully weigh a predetermined amount of thallium(I) carbonate and transfer it to a beaker.

-

Add a sufficient amount of deionized water to dissolve the solid with gentle stirring. The solubility of thallium(I) carbonate is 5.2 g/100 mL at 25 °C.[1]

-

-

Stoichiometric Calculation of Perchloric Acid:

-

Based on the mass of thallium(I) carbonate used, calculate the molar amount.

-

According to the reaction stoichiometry (1:2 molar ratio), determine the required moles of perchloric acid.

-

Calculate the volume of the ~70% perchloric acid solution needed to provide the required molar amount.

-

-

Reaction:

-

Place the beaker containing the thallium(I) carbonate solution on a magnetic stirrer in the fume hood.

-

Slowly, and with continuous stirring, add the calculated volume of perchloric acid dropwise to the thallium(I) carbonate solution.

-

Observe the evolution of carbon dioxide gas (effervescence). The addition should be slow to control the rate of gas evolution and prevent foaming over.

-

After the addition is complete, continue stirring for approximately 30 minutes to ensure the reaction goes to completion.

-

Check the pH of the solution to ensure it is neutral or slightly acidic, indicating that all the carbonate has reacted.

-

-

Isolation and Purification of Thallium(I) Perchlorate:

-

Gently heat the resulting solution to reduce its volume and concentrate the thallium(I) perchlorate. Avoid boiling, as concentrated, hot perchloric acid is a significant explosion hazard.[11]

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the thallium(I) perchlorate crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

-

Data Presentation: Hypothetical Experimental Data

The following table outlines a sample calculation for a laboratory-scale synthesis.

| Parameter | Value |

| Mass of Thallium(I) Carbonate | 10.0 g |

| Moles of Thallium(I) Carbonate | 0.0213 mol |

| Required Moles of Perchloric Acid | 0.0426 mol |

| Theoretical Yield of Thallium(I) Perchlorate | 12.94 g |

| Purity (by analysis) | >99% (Target) |

| Actual Yield | (To be determined experimentally) |

Visual Representations of the Process

The following diagrams illustrate the reaction pathway and the experimental workflow.

References

- 1. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 2. Thallium I perchlorate | ClO4Tl | CID 22604687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Thallium perchlorate | ClO4Tl | CID 16689982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. Thallium - ESPI Metals [espimetals.com]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. research.cuanschutz.edu [research.cuanschutz.edu]

- 10. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 11. ilacadofsci.com [ilacadofsci.com]

An In-depth Technical Guide to the Preparation and Stability of Thallium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stability, and handling of thallium(III) perchlorate. Due to the extreme toxicity of thallium compounds, all handling and synthesis must be conducted by trained professionals using appropriate personal protective equipment (PPE) within a certified chemical fume hood.

Preparation of Thallium(III) Perchlorate

Aqueous solutions of thallium(III) perchlorate are typically prepared by reacting thallium(III) oxide with perchloric acid. The solid hexahydrate can be crystallized from these acidic solutions.

Experimental Protocol: Synthesis of Aqueous Thallium(III) Perchlorate

This protocol describes the preparation of a stable, acidic aqueous solution of thallium(III) perchlorate from thallium(III) oxide.

Materials:

-

Thallium(III) oxide (Tl₂O₃)

-

70% Perchloric acid (HClO₄)

-

Doubly distilled water

Procedure:

-

In a certified chemical fume hood, carefully add thallium(III) oxide in small portions to heated 70% perchloric acid. The molar ratio should be calculated to ensure complete reaction and to maintain an acidic environment to prevent hydrolysis.

-

Continue heating the mixture gently with stirring until the dark brown Tl₂O₃ powder completely dissolves, resulting in a colorless solution.

-

Allow the solution to cool to room temperature.

-

The resulting stock solution is a stable, acidic aqueous solution of thallium(III) perchlorate.[1][2] This solution can be used for further experiments or for the crystallization of the solid hydrate.

Experimental Protocol: Crystallization of Thallium(III) Perchlorate Hexahydrate

Procedure:

-

Prepare a concentrated, acidic aqueous solution of thallium(III) perchlorate as described above.

-

Slowly evaporate the solvent under reduced pressure or by carefully controlled heating.

-

Colorless, hygroscopic crystals of thallium(III) perchlorate hexahydrate, --INVALID-LINK--₃, will form.[2][3]

-

Isolate the crystals by filtration and handle them with extreme care, as they are highly toxic and hygroscopic.

Preparation Data Summary

| Reactant 1 | Reactant 2 | Product(s) | Key Conditions |

| Thallium(III) Oxide (Tl₂O₃) | 70% Perchloric Acid (HClO₄) | Aqueous Thallium(III) Perchlorate (Tl(ClO₄)₃) | Heating, Stirring, Acidic medium |

| Concentrated Tl(ClO₄)₃ (aq) | N/A | Thallium(III) Perchlorate Hexahydrate (--INVALID-LINK--₃) | Slow evaporation |

Visualization of Preparation Workflow

Diagram 1: Workflow for the synthesis of aqueous thallium(III) perchlorate and its solid hexahydrate.

Stability of Thallium(III) Perchlorate

Thallium(III) compounds are generally considered moderately strong oxidizing agents and can be unstable, showing a tendency to reduce to the more stable thallium(I) oxidation state.[4] The stability of thallium(III) perchlorate is highly dependent on its environment.

Aqueous Solution Stability

-

In Acidic Medium: A stable, colorless aqueous thallium(III) solution is obtained in acidic water.[1][2] The presence of excess acid is crucial to suppress hydrolysis. The thallium(III) ion exists as the hexahydrated complex, [Tl(H₂O)₆]³⁺, in both the solid perchlorate salt and in aqueous solution.[2]

-

Hydrolysis: In dilute acid solutions, hydrolysis becomes a significant factor, leading to the formation of species such as TlOH²⁺. This hydrolyzed species is often considered more reactive in certain oxidation reactions.

Solid-State Stability

-

Thallium(III) perchlorate hexahydrate is described as white, hygroscopic crystals.[3] As a perchlorate, it is a powerful oxidizing agent and should be stored away from combustible materials, reducing agents, and strong acids.[5]

-

Contact with moisture should be avoided to prevent hydrolysis and the formation of toxic solutions.[6]

Stability in Organic Solvents

The stability of thallium(III) is highly solvent-dependent. While thallium(III) perchlorate's specific reactivity in all solvents is not detailed, studies on analogous thallium(III) salts provide insight:

-

Stable: Stable dimethyl sulfoxide (DMSO) solutions and solid DMSO solvates of thallium(III) perchlorate can be prepared.[1] The [Tl(dmso)₆]³⁺ complex is a stable, regular octahedral structure.[1]

-

Unstable: In other solvents, such as N,N-dimethylpropyleneurea (dmpu), immediate reduction to thallium(I) is observed for other Tl(III) salts.[1][2] In N,N,N',N'-tetramethylurea (tmu), a fairly rapid reduction occurs.[1][2]

Stability and Decomposition Data Summary

| Compound/Solution | Condition | Stability | Potential Decomposition Products/Pathways |

| Aqueous Tl(ClO₄)₃ | Acidic (e.g., excess HClO₄) | Stable | - |

| Aqueous Tl(ClO₄)₃ | Dilute acid / Neutral pH | Unstable | Hydrolysis to TlOH²⁺ and other species |

| Solid --INVALID-LINK--₃ | Dry, inert atmosphere | Stable | - |

| Solid --INVALID-LINK--₃ | Moist air | Unstable | Hygroscopic; absorbs water to form solutions |

| Solid --INVALID-LINK--₃ | Contact with reducing agents/combustibles | Hazardous | Potentially explosive decomposition; reduction to Tl(I) |

| Tl(III) in DMSO | Anhydrous | Stable | Forms stable [Tl(dmso)₆]³⁺ complex |

| Tl(III) in other organic solvents | Varies (e.g., dmpu, tmu) | Unstable | Reduction to Thallium(I) compounds |

Visualization of Stability Pathways

Diagram 2: Factors influencing the stability of thallium(III) perchlorate.

Safety and Handling

Thallium and its compounds are extremely toxic and represent a significant health hazard. They are readily absorbed through the skin, by inhalation of dust, and by ingestion.[7][8] Strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required when handling any thallium compound.

| PPE Category | Specification |

| Gloves | Nitrile or other chemically resistant gloves. Double gloving is highly recommended.[8] |

| Eye Protection | Chemical safety goggles and a full-face shield.[8] |

| Lab Coat | A dedicated, disposable lab coat should be worn over protective clothing.[8] |

| Respiratory | A NIOSH-approved respirator with a P100 filter is essential when handling powders or if aerosols may be generated.[8] |

| Footwear | Closed-toe, chemically resistant shoes are required.[8] |

Handling and Storage Protocols

-

Engineering Controls: All work must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8]

-

General Handling: Avoid creating dust.[8] Use dedicated and clearly labeled glassware. Do not eat, drink, or smoke in the work area.[8] Wash hands and arms thoroughly with soap and water after handling, even if gloves were worn.[8]

-

Storage: Store thallium(III) perchlorate in a cool, dry, well-ventilated, and secure location.[8] Keep containers tightly sealed. Store separately from incompatible materials such as combustible materials, reducing agents, strong acids, and halogens.[7][8] The storage area must be clearly marked with a warning sign indicating the presence of highly toxic and oxidizing materials.

Visualization of Safety Protocol Logic

Diagram 3: A logical workflow for implementing safety protocols when working with thallium compounds.

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. osti.gov [osti.gov]

- 3. Thallium III perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Thallium - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. Thallium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. Thallium - ESPI Metals [espimetals.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Thallium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous thallium(I) perchlorate (TlClO₄), a compound of interest in various chemical and materials science applications. Due to the high toxicity of thallium compounds, a thorough understanding of their structural properties is paramount for safe handling and predictable reactivity. This document outlines the key crystallographic data, detailed experimental methodologies for its synthesis and structural determination, and a visual representation of its crystal lattice.

Core Crystallographic Data

Anhydrous thallium(I) perchlorate crystallizes in the cubic system, a high-symmetry arrangement that dictates many of its physical properties. The crystallographic data has been determined by X-ray diffraction and is summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | F-43m |

| Space Group Number | 216 |

| Lattice Parameter (a) | 7.61 Å |

| Unit Cell Volume | 440.9 ų |

| Formula Units (Z) | 4 |

Experimental Protocols

The determination of the crystal structure of anhydrous thallium(I) perchlorate involves two primary experimental stages: the synthesis of high-purity single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Anhydrous Thallium(I) Perchlorate

A plausible method for the preparation of anhydrous thallium(I) perchlorate single crystals is through the controlled crystallization from an aqueous solution followed by careful dehydration.

Materials:

-

Thallium(I) carbonate (Tl₂CO₃) or Thallium(I) nitrate (TlNO₃)

-

Perchloric acid (HClO₄), 70%

-

High-purity deionized water

-

Ethanol

Procedure:

-

Neutralization: In a well-ventilated fume hood, cautiously add a stoichiometric amount of perchloric acid to an aqueous solution of thallium(I) carbonate or thallium(I) nitrate with constant stirring. The reaction with carbonate will evolve carbon dioxide gas.

-

Tl₂CO₃ + 2HClO₄ → 2TlClO₄ + H₂O + CO₂↑

-

TlNO₃ + HClO₄ → TlClO₄ + HNO₃

-

-

Crystallization: Gently heat the resulting solution to concentrate it and then allow it to cool slowly to room temperature. This will induce the crystallization of thallium(I) perchlorate hydrate. For purification, the crude product can be recrystallized from hot water.

-

Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a wash with ethanol to aid in drying.

-

Dehydration: To obtain the anhydrous form, the hydrated thallium(I) perchlorate crystals are carefully heated under vacuum. The temperature should be raised gradually to avoid decomposition. A temperature of 100°C for several hours is a suggested starting point, though this may need to be optimized. The absence of water can be confirmed by spectroscopic methods such as infrared (IR) spectroscopy or by thermal analysis techniques like thermogravimetric analysis (TGA).

X-ray Crystallographic Analysis

The crystal structure of anhydrous thallium(I) perchlorate was originally determined using single-crystal X-ray diffraction techniques. A generalized modern protocol for such an analysis is outlined below.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Goniometer for crystal mounting and orientation.

-

Detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal of anhydrous thallium(I) perchlorate is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed in the X-ray beam. The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. Each image records the positions and intensities of the diffracted X-ray beams.

-

Data Processing: The collected images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. For a simple ionic compound like TlClO₄, direct methods or Patterson methods can be employed to determine the initial positions of the thallium, chlorine, and oxygen atoms. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.

Structural Description and Visualization

The crystal structure of anhydrous thallium(I) perchlorate adopts a high-symmetry cubic arrangement with the space group F-43m. This space group is characteristic of the sphalerite (ZnS) structure type. In this arrangement, both the thallium(I) cations and the perchlorate anions exhibit a tetrahedral coordination environment.

Each thallium ion is surrounded by four oxygen atoms from four different perchlorate ions, and each perchlorate ion is coordinated to four thallium ions. This creates a three-dimensional network of interlinked TlO₄ and ClO₄ tetrahedra.

Caption: Tetrahedral coordination of Thallium(I) and Perchlorate ions.

Concluding Remarks

The cubic crystal structure of anhydrous thallium(I) perchlorate is a fundamental characteristic that influences its physical and chemical behavior. The detailed experimental protocols provided in this guide offer a framework for the synthesis and structural analysis of this and similar inorganic salts. The high symmetry of the crystal lattice, with its tetrahedral coordination, is a key feature for understanding its properties at the atomic level. Researchers and professionals working with thallium compounds are encouraged to consider this structural information in their applications, while always adhering to strict safety protocols due to the inherent toxicity of thallium.

References

A Comprehensive Technical Guide to the Solubility of Thallium(I) Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of thallium(I) perchlorate (TlClO₄) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where thallium(I) perchlorate is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of thallium(I) perchlorate in organic solvents is a critical parameter for its application in various chemical processes. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Thallium(I) Perchlorate in Protic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 0 | 6.0 |

| 10 | 8.04 | |

| 20 | 13.1 | |

| 30 | 19.7 | |

| 40 | 28.3 | |

| 50 | 50.8 | |

| 60 | 81.5 | |

| Ethanol | - | Data not available |

Table 2: Solubility of Thallium(I) Perchlorate in Aprotic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 0 | 6.0 |

| 10 | 8.04 | |

| 20 | 13.1 | |

| 25 | 19.7 | |

| 30 | 28.3 | |

| 40 | 50.8 | |

| 50 | 81.5 | |

| Acetonitrile | - | Data not available |

| Dimethylformamide (DMF) | - | Data not available |

| Dimethyl Sulfoxide (DMSO) | - | Thallium(I) perchlorate is known to be soluble in DMSO, a powerful solvent for many inorganic salts, though specific quantitative data is not readily available.[1] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like thallium(I) perchlorate in an organic solvent can be carried out using several established methods. The following is a generalized protocol for the isothermal equilibrium method, which is a common and reliable technique.

Objective: To determine the saturation solubility of thallium(I) perchlorate in a given organic solvent at a specific temperature.

Materials:

-

Thallium(I) perchlorate (high purity)

-

Anhydrous organic solvent of interest

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed, temperature-controlled sample vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., ICP-MS for thallium, ion chromatography for perchlorate, or gravimetric analysis)

Procedure:

-

Solvent Preparation: Ensure the organic solvent is of high purity and anhydrous, as the presence of water can significantly affect the solubility of inorganic salts.

-

Sample Preparation: Add an excess amount of thallium(I) perchlorate to a known mass or volume of the organic solvent in a sample vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical equilibration time can range from several hours to a few days.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed container or a volumetric flask. This step is critical to separate the saturated solution from the undissolved solid.

-

Concentration Analysis: Determine the concentration of thallium(I) perchlorate in the filtered saturated solution. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the filtered solution and weigh the remaining solid thallium(I) perchlorate.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Dilute a known volume of the filtered solution and analyze for the concentration of thallium.

-

Ion Chromatography: Dilute a known volume of the filtered solution and analyze for the concentration of the perchlorate anion.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of thallium(I) perchlorate solubility.

References

In-Depth Technical Guide to Thallium(I) and Thallium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thallium(I) perchlorate and thallium(III) perchlorate, including their chemical and physical properties, detailed synthesis protocols, and an examination of the cellular toxicity mechanisms of the thallium ion. This document is intended for use in a laboratory research setting by qualified professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data for thallium(I) perchlorate and thallium(III) perchlorate for easy comparison.

| Property | Thallium(I) Perchlorate | Thallium(III) Perchlorate |

| CAS Number | 13453-40-2 | 15596-83-5 |

| Molecular Formula | Tl(ClO₄) | Tl(ClO₄)₃ |

| Molecular Weight | 303.83 g/mol | 502.73 g/mol |

| Appearance | Colorless orthorhombic crystals | White hygroscopic crystals (hexahydrate) |

| Melting Point | 501 °C (decomposes) | Not available |

| Solubility in Water | 13.1 g/100g at 20 °C | Soluble |

| Density | 4.89 g/cm³ | Not available |

Experimental Protocols

Extreme caution should be exercised when handling thallium compounds as they are highly toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Synthesis of Thallium(I) Perchlorate (TlClO₄)

This protocol describes the synthesis of thallium(I) perchlorate via a precipitation reaction between thallium(I) sulfate and barium perchlorate.

Materials:

-

Thallium(I) sulfate (Tl₂SO₄)

-

Barium perchlorate (Ba(ClO₄)₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare Reactant Solutions:

-

In a beaker, dissolve a stoichiometric amount of thallium(I) sulfate in hot deionized water with stirring.

-

In a separate beaker, prepare a saturated solution of barium perchlorate in hot deionized water.

-

-

Precipitation:

-

Slowly add the hot barium perchlorate solution to the thallium(I) sulfate solution while continuously stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

-

Filtration:

-

While the solution is still hot, filter the mixture through a Buchner funnel to remove the barium sulfate precipitate. The filtrate contains the dissolved thallium(I) perchlorate.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of thallium(I) perchlorate.

-

-

Isolation and Purification:

-

Collect the thallium(I) perchlorate crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator. For higher purity, recrystallization from hot water can be performed.

-

Synthesis of Thallium(III) Perchlorate (Tl(ClO₄)₃)

This protocol outlines the synthesis of thallium(III) perchlorate from thallium(III) oxide and perchloric acid.

Materials:

-

Thallium(III) oxide (Tl₂O₃)

-

Perchloric acid (HClO₄, 70%)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Evaporating dish

Procedure:

-

Reaction:

-

In a beaker, carefully add a stoichiometric amount of thallium(III) oxide to a solution of perchloric acid with constant stirring. The reaction is exothermic and should be controlled.

-

-

Dissolution:

-

Gently heat the mixture if necessary to ensure all the thallium(III) oxide has reacted and dissolved. The solution should become clear.

-

-

Concentration and Crystallization:

-

Transfer the resulting solution to an evaporating dish and heat gently to concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization of thallium(III) perchlorate hydrate.

-

-

Isolation and Drying:

-

Collect the crystals by filtration.

-

Due to the hygroscopic nature of thallium(III) perchlorate, the crystals should be dried in a desiccator over a suitable drying agent.

-

Mandatory Visualizations

Cellular Toxicity Pathway of Thallium Ion

The toxicity of thallium compounds is primarily attributed to the thallium(I) ion (Tl⁺), which mimics the physiological behavior of the potassium ion (K⁺). This mimicry allows it to enter cells through potassium channels and disrupt numerous cellular processes.

Caption: Cellular toxicity pathway of the thallium(I) ion.

Experimental Workflow for Thallium(I) Perchlorate Synthesis

The following diagram illustrates the key steps in the synthesis of thallium(I) perchlorate as detailed in the experimental protocol.

Caption: Experimental workflow for the synthesis of thallium(I) perchlorate.

An In-depth Technical Guide to the Physical and Chemical Properties of Thallium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of thallium(I) perchlorate and thallium(III) perchlorate. The information is intended for professionals in research and development who require detailed data on these compounds. Due to the high toxicity of thallium compounds, all handling and experimental procedures should be conducted with extreme caution and appropriate safety measures in place.

Physical Properties

Thallium exists in two primary oxidation states, +1 and +3, leading to two different perchlorate salts with distinct properties.

Table 1: Physical Properties of Thallium(I) Perchlorate and Thallium(III) Perchlorate

| Property | Thallium(I) Perchlorate | Thallium(III) Perchlorate |

| Molecular Formula | TlClO₄ | Tl(ClO₄)₃ |

| Molar Mass | 303.83 g/mol [1][2] | 502.73 g/mol [3] |

| Appearance | Colorless rhombic crystals | White hygroscopic crystals (hexahydrate)[4] |

| Melting Point | 501 °C | Not available |

| Boiling Point | Decomposes | Decomposes |

| Density | 4.8 g/cm³ | Not available |

| Crystal Structure | Orthorhombic, converting to cubic at 266°C | Not available |

Solubility:

Thallium(I) perchlorate exhibits significant solubility in water, which increases with temperature. It is sparingly soluble in sulfur dioxide. Data for thallium(III) perchlorate is limited, though its hygroscopic nature suggests good solubility in water.

Table 2: Solubility of Thallium(I) Perchlorate

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 0 | 6.00 |

| Water | 20 | 13.1 |

| Water | 30 | 20.5[5] |

| Water | 80 | 81.5 |

| Water | 100 | 167[5] |

| Sulfur Dioxide | 0 | 0.013[5] |

Chemical Properties

Both thallium(I) and thallium(III) perchlorate are strong oxidizing agents due to the perchlorate anion. The chemical behavior is also dictated by the oxidation state of the thallium cation.

-

Oxidizing Properties: As perchlorates, these compounds can act as powerful oxidizers, especially at elevated temperatures. They can form explosive mixtures with organic compounds and other reducing agents.

-

Reactivity: Thallium perchlorates can react violently with combustible materials. They are incompatible with strong reducing agents, strong acids, and organic materials.

-

Stability: Thallium perchlorates are stable at room temperature but can decompose upon heating, releasing oxygen and toxic fumes. The decomposition of metal perchlorates can be exothermic.

-

Thallium(I) vs. Thallium(III): The thallium(I) ion is the more stable oxidation state. Thallium(III) compounds are stronger oxidizing agents and can be reduced to thallium(I).

Experimental Protocols

The following are detailed experimental protocols for the synthesis and analysis of thallium perchlorates. These protocols are based on established chemical principles for the synthesis of inorganic salts. All work with thallium compounds must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.

3.1. Synthesis of Thallium(I) Perchlorate via Metathesis

This procedure is based on the precipitation of an insoluble sulfate to yield the desired soluble perchlorate.

-

Reaction: Tl₂SO₄(aq) + Ba(ClO₄)₂(aq) → 2TlClO₄(aq) + BaSO₄(s)

-

Materials:

-

Thallium(I) sulfate (Tl₂SO₄)

-

Barium perchlorate (Ba(ClO₄)₂)

-

Deionized water

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

-

-

Procedure:

-

In a fume hood, dissolve a stoichiometric amount of thallium(I) sulfate in hot deionized water with stirring.

-

In a separate beaker, dissolve an equimolar amount of barium perchlorate in hot deionized water.

-

While stirring the thallium(I) sulfate solution, slowly add the barium perchlorate solution. A white precipitate of barium sulfate will form immediately.

-

Continue stirring the mixture while heating for approximately 30 minutes to ensure complete precipitation.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to minimize the solubility of thallium(I) perchlorate.

-

Filter the mixture through a Büchner funnel to remove the barium sulfate precipitate.

-

Transfer the filtrate containing the dissolved thallium(I) perchlorate to a crystallizing dish.

-

Gently heat the solution to reduce the volume by about two-thirds.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the thallium(I) perchlorate crystals by filtration, wash with a small amount of ice-cold deionized water, and dry in a desiccator.

-

3.2. Synthesis of Thallium(III) Perchlorate Hexahydrate via Oxidation

This procedure involves the oxidation of a thallium(I) salt in the presence of perchloric acid.

-

Reaction: TlClO₄(aq) + H₂O₂(aq) + 2HClO₄(aq) → Tl(ClO₄)₃(aq) + 2H₂O(l)

-

Materials:

-

Thallium(I) perchlorate (TlClO₄)

-

70% Perchloric acid (HClO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

pH meter

-

Magnetic stirrer

-

Crystallizing dish

-

-

Procedure:

-

In a fume hood, dissolve thallium(I) perchlorate in a minimal amount of deionized water.

-

Carefully add an excess of 70% perchloric acid to the solution to create an acidic environment.

-

Slowly add 30% hydrogen peroxide dropwise to the stirring solution. The oxidation of thallium(I) to thallium(III) will occur.

-

Gently heat the solution to approximately 50-60°C to ensure the completion of the reaction and to decompose any excess hydrogen peroxide.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a crystallizing dish and place it in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid) to slowly evaporate the water and excess perchloric acid.

-

White, hygroscopic crystals of thallium(III) perchlorate hexahydrate will form over time.

-

Due to the hygroscopic nature of the product, it should be handled and stored in a dry atmosphere.

-

3.3. Analytical Methods

3.3.1. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of thallium perchlorates.

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.[6][7] Endothermic events (like melting and some decompositions) and exothermic events (like some decompositions and phase transitions) can be identified.[6][7]

-

Expected Results for Thallium(I) Perchlorate:

-

An endothermic peak on the DTA curve around 266°C corresponding to the orthorhombic to cubic phase transition, with no associated mass loss in TGA.

-

An endothermic peak on the DTA curve at 501°C corresponding to melting, with no mass loss in TGA.

-

Above the melting point, an exothermic decomposition process would be observed in the DTA, accompanied by a significant mass loss in the TGA, corresponding to the release of oxygen and the formation of thallium chloride (TlCl).

-

3.3.2. Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to confirm the presence of the perchlorate ion and to study the interactions between the cation and anion in the crystal lattice.

-

Principle: These techniques probe the vibrational modes of the molecules. The perchlorate ion (ClO₄⁻), with tetrahedral (Td) symmetry, has characteristic vibrational modes.[8] Coordination of the perchlorate ion to the metal center can lower its symmetry, leading to changes in the spectra, such as the appearance of new bands and the splitting of degenerate bands.

-

Expected Spectral Features for the Perchlorate Ion:

-

FT-IR: A very strong and broad band around 1100 cm⁻¹ (asymmetric stretch) and a strong band around 625 cm⁻¹ (asymmetric bend).[8][9] A weak band around 936 cm⁻¹ (symmetric stretch), which is formally IR-inactive but can appear due to distortions in the crystal lattice, may also be observed.[8][9]

-

Raman: A very strong band around 936 cm⁻¹ (symmetric stretch), a weak band around 461 cm⁻¹ (symmetric bend), and medium intensity bands around 1100 cm⁻¹ and 625 cm⁻¹.[8][9]

-

Safety and Handling

Thallium and its compounds are extremely toxic and represent a significant health hazard.[5] They can be absorbed through the skin, by inhalation, or by ingestion.[5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles when handling thallium compounds.[5] For operations that may generate dust, a respirator with a P100 filter is necessary.[5]

-

Engineering Controls: All work with thallium compounds must be conducted in a certified chemical fume hood.[5]

-

Storage: Store thallium perchlorate in a cool, dry, well-ventilated area away from combustible materials and reducing agents. Keep containers tightly sealed.

-

Disposal: All thallium-containing waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | ClO4Tl | CID 16689982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thallium(III) perchlorate | Cl3O12Tl | CID 16685256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thallium III perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. benchchem.com [benchchem.com]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 8. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thallium Perchlorate: A Comprehensive Safety and Toxicological Analysis for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Thallium perchlorate, a compound of significant interest in various research and development sectors, presents a considerable safety challenge due to the inherent toxicity of its constituent ions: thallium (Tl⁺ or Tl³⁺) and perchlorate (ClO₄⁻). This technical guide provides a detailed analysis of the safety data sheet (SDS) for this compound, offering a comprehensive overview of its physicochemical properties, toxicological profile, and safe handling procedures. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is the first step in a thorough risk assessment. The properties of both Thallium (I) perchlorate and Thallium (III) perchlorate are summarized below.

| Property | Thallium (I) Perchlorate | Thallium (III) Perchlorate Hexahydrate |

| Chemical Formula | TlClO₄ | Tl(ClO₄)₃·6H₂O |

| CAS Number | 13453-40-2[1] | 15596-83-5[2] |

| Molecular Weight | 303.83 g/mol [1] | 598.82 g/mol |

| Appearance | Colorless rhombic crystals | White hygroscopic crystals[2] |

| Melting Point | 501 °C | Decomposes upon heating |

| Boiling Point | Decomposes | Not applicable |

| Solubility | Soluble in water. | Soluble in water. |

| Density | 4.89 g/cm³ | No data available |

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Thallium Sulfate) | 16 mg/kg | Rat | Oral | [3] |

| LD50 (Thallium Sulfate) | 23.5 mg/kg | Mouse | Oral | [3] |

| LD50 (Thallium Chloride) | 24 mg/kg | Mouse | Oral | [3] |

| Occupational Exposure Limit (as Tl) | TWA: 0.1 mg/m³ (skin) | Human | Inhalation | [2][3] |

| IDLH (as Tl) | 15 mg/m³ | Human | Inhalation | [2] |

Note: The LD50 values provided are for other soluble thallium salts and should be used as an estimate for the high toxicity of this compound. The actual toxicity of this compound may vary.

Hazard Identification and GHS Classification

This compound is a hazardous substance and should be handled with extreme caution. The following GHS classifications are based on the known hazards of thallium and perchlorate compounds.

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | Fatal if swallowed. |

| Acute Toxicity (Inhalation) | Fatal if inhaled. |

| Acute Toxicity (Dermal) | Toxic in contact with skin. |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. |

| Oxidizing Solid | May intensify fire; oxidizer. |

| Hazardous to the Aquatic Environment, Acute Hazard | Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Very toxic to aquatic life with long lasting effects. |

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of this compound involves various experimental protocols to determine its toxicological properties. These standardized tests are crucial for understanding the potential hazards and establishing safe handling procedures.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

This test detects genotoxic damage at the chromosomal level.

Methodology:

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, Chinese Hamster Ovary cells) are cultured in vitro.

-

Exposure: The cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Signaling Pathways of Toxicity

The toxicity of this compound is a composite of the individual toxicities of the thallium and perchlorate ions, each affecting distinct biological pathways.

Thallium Toxicity Pathway

Thallium's toxicity primarily stems from its ability to mimic potassium (K⁺), leading to widespread cellular dysfunction.

Caption: Thallium's mimicry of potassium leads to its cellular uptake and subsequent disruption of vital enzymatic and cellular functions, resulting in multi-organ toxicity.

Perchlorate Toxicity Pathway

The primary toxic effect of perchlorate is the disruption of thyroid hormone synthesis through competitive inhibition of the sodium-iodide symporter (NIS).

Caption: Perchlorate competitively inhibits the sodium-iodide symporter, leading to reduced thyroid hormone production and potential developmental effects.

Safe Handling, Storage, and Emergency Procedures

Given its high toxicity, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-facepiece respirator with cartridges effective against inorganic compounds and particulates is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is essential.

-

Skin and Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are necessary.

Handling and Storage:

-

All work with this compound must be conducted in a certified chemical fume hood with a high capture velocity.

-

Avoid the creation of dust.

-

Store in a cool, dry, well-ventilated area, away from combustible materials, reducing agents, and strong acids.

-

Containers should be tightly sealed and clearly labeled with appropriate hazard warnings.

Emergency Procedures:

-

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

In case of inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

In case of ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and prevent the spread of dust.

-

Wear full PPE and use a HEPA-filtered vacuum for cleanup. Avoid dry sweeping.

-

All waste containing this compound must be collected in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.

This technical guide provides a foundational understanding of the safety considerations for this compound. It is imperative that all personnel working with this compound receive specific training on its hazards and the established safety protocols within their institution. Continuous vigilance and adherence to these guidelines are paramount to ensuring a safe research environment.

References

Thallium Perchlorate: A Comprehensive Technical Guide to its Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium perchlorate (Tl(ClO₄)₃) is a highly toxic and hazardous chemical compound that presents significant risks upon exposure. This technical guide provides an in-depth overview of the hazards and toxicity associated with this compound, drawing upon the known toxicological profiles of its constituent ions: the highly toxic thallium (Tl⁺) cation and the oxidizing perchlorate (ClO₄⁻) anion. This document is intended for researchers, scientists, and drug development professionals who may handle or encounter this compound. It details the physicochemical properties, toxicokinetics, and toxicodynamics of both thallium and perchlorate, summarizes quantitative toxicity data, and provides detailed experimental protocols for assessing their toxic effects. Furthermore, this guide includes visualizations of key toxicological pathways and experimental workflows to facilitate a comprehensive understanding of the risks associated with this compound exposure.

Introduction

Thallium and its compounds are notorious for their extreme toxicity.[1][2] Historically used as a rodenticide, its use has been curtailed due to the high risk of accidental and intentional poisoning.[3] The thallium(I) ion (Tl⁺), with an ionic radius similar to that of the potassium ion (K⁺), can readily enter cells via potassium uptake pathways, where it disrupts numerous critical cellular processes.[1] Perchlorate salts, while less acutely toxic than thallium compounds, are of significant concern due to their ability to interfere with thyroid gland function.[4][5]

This compound, as a compound, combines the severe systemic toxicity of the thallium cation with the hazardous properties of the perchlorate anion. While specific toxicological data for this compound is scarce, its toxicity can be inferred from the well-documented effects of its components. This guide will, therefore, address the hazards of this compound by examining the individual toxicities of thallium and perchlorate.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | Tl(ClO₄)₃ | [6] |

| Molecular Weight | 502.73 g/mol | [6] |

| Appearance | White hygroscopic crystals | [7] |

| Solubility | Soluble in water | [1] |

Hazards and Safety Precautions

This compound is a strong oxidizing agent and can cause fire or explosion, especially when in contact with combustible materials.[8] It is fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[9]

Handling and Storage:

-

Handle only inside a certified chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemically resistant gloves (double gloving is recommended), safety goggles, a face shield, and a lab coat.[10]

-

When handling powders or creating aerosols, a NIOSH-approved respirator with a P100 filter is necessary.[10]

-

Store in a cool, dry, well-ventilated, and secure area away from incompatible materials such as strong acids, oxidizing agents, reducing agents, and organic compounds.[11]

-

Keep containers tightly closed.[11]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes.[10]

-

Inhalation: Move the individual to fresh air immediately.[10]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

Toxicokinetics

Thallium

-

Absorption: Thallium is rapidly and completely absorbed through the gastrointestinal tract, respiratory tract, and skin.[3][12] Water-soluble salts like this compound are expected to have high bioavailability.

-

Distribution: Following absorption, thallium is widely distributed throughout the body, with the highest concentrations found in the kidneys, followed by other organs such as the heart, brain, and testes.[11] It has a large volume of distribution and can cross the placental barrier.[13]

-

Metabolism: Thallium is not known to be metabolized in the body.[14]

-

Elimination: Elimination of thallium is slow, with a biological half-life that can extend up to 30 days.[3][14] It is primarily excreted in the urine and feces.[3]

Perchlorate

-

Absorption: Perchlorate is readily absorbed from the gastrointestinal tract.[4]

-

Distribution: Perchlorate is distributed throughout the body but is actively concentrated in the thyroid gland.[12]

-

Metabolism: Perchlorate is not significantly metabolized in humans.[12]

-

Elimination: It is primarily excreted unchanged in the urine.[12]

Toxicodynamics and Mechanism of Action

Thallium

The toxicity of thallium stems from its ability to interfere with several vital cellular functions:

-

Disruption of Potassium-Dependent Processes: Due to its similar ionic radius, Tl⁺ can substitute for K⁺ in various physiological processes, including the Na⁺/K⁺-ATPase pump, leading to disruption of ion homeostasis.[2]

-

Inhibition of Cellular Respiration: Thallium can inhibit key enzymes in the Krebs cycle and oxidative phosphorylation, leading to decreased ATP production.[2]

-

Interaction with Sulfhydryl Groups: Thallium has a high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of protein structure and function.[1]

-

Induction of Oxidative Stress: Thallium exposure can lead to the generation of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular components.[15]

Perchlorate

The primary mechanism of perchlorate toxicity is the competitive inhibition of the sodium-iodide symporter (NIS) in the thyroid gland.[12] This inhibition reduces the uptake of iodide, a crucial component of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[12] Reduced iodide uptake can lead to decreased thyroid hormone synthesis, which can result in hypothyroidism, particularly in individuals with low iodine intake.[16]

Toxicity Profile

Acute Toxicity

Thallium: Acute thallium poisoning is a medical emergency. The onset of symptoms can be insidious, with gastrointestinal issues appearing first, followed by severe neurological and dermatological manifestations.[3]

-

Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea or constipation typically occur within hours of exposure.[17]

-

Neurological: Severe, painful peripheral neuropathy, often described as a "burning feet" sensation, is a hallmark of thallium poisoning and usually appears 2-5 days after exposure.[17] Other neurological effects include tremors, ataxia, cranial nerve palsies, seizures, and coma.[17]

-

Dermatological: The most characteristic sign is hair loss (alopecia), which typically begins 2-3 weeks after exposure.[3] Mees' lines (transverse white bands on the nails) may appear a month or more after poisoning.[3]

Perchlorate: Short-term exposure to high doses of perchlorates may cause eye and skin irritation, coughing, nausea, vomiting, and diarrhea.[4]

Chronic Toxicity

Thallium: Chronic exposure to lower levels of thallium can lead to a range of health effects, primarily affecting the nervous system.[13] Symptoms can include fatigue, limb pain, peripheral neuropathy, and hair loss.[10]

Perchlorate: The main concern with chronic perchlorate exposure is the potential for hypothyroidism due to its effect on the thyroid gland.[4]

Quantitative Toxicity Data

Table 1: Acute Oral Toxicity of Thallium Compounds in Animals

| Compound | Animal | LD₅₀ (mg/kg) | Reference |

| Thallium(I) Sulfate | Rat | 16 | [19] |

| Thallium(I) Sulfate | Mouse | 23.5 | [19] |

| Thallium(I) Chloride | Mouse | 24 | [19] |

| Thallium(I) Acetate | Mouse | 35 | [19] |

| Thallium(I) Acetate | Rat | 41.3 | [19] |

| Thallium(I) Carbonate | Mouse | 21 | [19] |

Table 2: Toxicity of Perchlorate in Humans and Animals

| Compound | Species | Route | Dose | Effect | Reference |

| Potassium Perchlorate | Human | Oral | 5-12 mg/kg/day | Lethal (aplastic anemia, agranulocytosis) in hyperthyroid patients | [5] |

| Potassium Perchlorate | Mouse | Oral (dietary) | ~3621 mg/kg/day (LD₅₀) | Death | [4] |

| Ammonium Perchlorate | Rat | Oral | 62.5 mg/kg | Altered thyroid histology | [20] |

| Ammonium Perchlorate | Rat | Oral | 125-500 mg/kg | Decreased T4, increased TSH | [20] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HepG2, SH-SY5Y)

-

Cell culture medium with supplements (e.g., 10% FBS, 1% L-glutamine, 1% antibiotic)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., isopropanol, DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 70-80% confluency.

-

Trypsinize the cells, resuspend in fresh medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Test Compound Exposure:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the test compound dilutions to the respective wells. Include vehicle controls and untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, remove the culture medium from the wells.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[21]

-

Incubate the plate for 3 hours at 37°C.[21]

-

After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[21]

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Acute Oral Toxicity Study in Rats (OECD 423)

This protocol follows the Acute Toxic Class Method to determine the acute oral toxicity of a substance.

Animals:

-

Healthy, young adult Wistar female rats are typically used.[22]

-

Animals are fasted (food, but not water, withheld) for at least 16 hours before administration.[8]

Procedure:

-

Dose Administration:

-

Observation:

-

Endpoint:

-

The number of animals that die within the observation period is recorded.

-

The results are used to classify the substance into a GHS toxicity category.

-

Determination of Thallium in Biological Samples

7.3.1. Graphite Furnace Atomic Absorption Spectrometry (GFAAS) for Blood Thallium

Sample Preparation:

-

Blood samples are diluted fivefold by volume with a solution of 0.1% (m/v) Triton X-100.[10][26] No sample digestion is required.[26]

Instrumentation:

-

A graphite furnace atomic absorption spectrometer with a Zeeman background correction system.[26]

Procedure:

-

A matrix modifier (e.g., a mixture of NH₄NO₃ and Pd(NO₃)₂) is used to reduce interferences.[26]

-

The diluted sample is injected into the graphite furnace.

-

The furnace is programmed with specific temperature steps for drying, pyrolysis, and atomization.[10]

-

The absorbance of thallium is measured at its characteristic wavelength.

-

Quantification is performed using a calibration curve prepared with thallium standards.

7.3.2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Urinary Thallium

Sample Preparation:

-

Urine samples are typically diluted (e.g., 1+9) with a diluent containing dilute nitric acid and an internal standard (e.g., iridium, rhodium).[27]

Instrumentation:

-

An inductively coupled plasma-mass spectrometer.

Procedure:

-

The prepared samples are introduced into the ICP-MS.

-

The instrument is tuned and calibrated using multi-element standards.

-

The mass-to-charge ratio of thallium isotopes (e.g., ²⁰⁵Tl) is monitored.[28]

-

The concentration of thallium is determined by comparing the signal intensity to that of the calibration standards, corrected for the internal standard response.

Assessment of Perchlorate's Effect on Thyroid Function

7.4.1. In Vivo Study in Rats to Assess Thyroid Hormone Disruption

Animals:

-

Male Wistar rats are commonly used.[20]

Procedure:

-

Dosing:

-

Ammonium perchlorate is administered orally at various dose levels for a specified period (e.g., daily for several weeks).[20]

-

-

Sample Collection:

-

At the end of the study, blood samples are collected for hormone analysis.

-

Thyroid glands are excised for histological examination.

-

-

Analysis:

-

Serum concentrations of T4, T3, and Thyroid-Stimulating Hormone (TSH) are measured using appropriate immunoassays.

-

Thyroid tissue is processed for histopathology to examine for changes such as follicular cell hypertrophy and hyperplasia, and decreased colloid area.[20]

-

7.4.2. In Vitro Iodide Uptake Inhibition Assay

Cell Lines:

-

Cell lines expressing the sodium-iodide symporter (NIS), such as rat thyroid-derived FRTL-5 cells or stably transfected HEK293T cells, can be used.[29]

Procedure:

-

Cell Culture: Cells are cultured to confluency in appropriate plates.

-

Inhibition Assay:

-

Cells are incubated with a buffer containing radioactive iodide (e.g., ¹²⁵I) and varying concentrations of perchlorate (or the test compound).

-

-

Measurement of Iodide Uptake:

-

After the incubation period, the cells are washed to remove extracellular iodide.

-

The amount of intracellular radioactive iodide is quantified using a gamma counter.

-

-

Data Analysis: The inhibition of iodide uptake is calculated relative to control cells not exposed to perchlorate.

Conclusion

This compound is a substance of very high concern due to the severe toxicity of the thallium cation and the hazardous properties of the perchlorate anion. Exposure to this compound can lead to a wide range of adverse health effects, from acute gastrointestinal and neurological damage to chronic thyroid dysfunction. This technical guide has provided a comprehensive overview of the available information on the hazards and toxicity of this compound, with a focus on the individual toxicities of its constituent ions. The detailed experimental protocols included are intended to provide researchers with the necessary methodologies to safely handle and assess the toxicity of this and similar hazardous compounds. Due to the extreme toxicity of thallium, all work with this compound must be conducted with the utmost caution and adherence to strict safety protocols.

References

- 1. Thyroid Hormones and Thyroid Disease in Relation to Perchlorate Dose and Residence Near a Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 3. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. flinnsci.com [flinnsci.com]

- 7. Thallium III perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. sites.pitt.edu [sites.pitt.edu]

- 15. mdpi.com [mdpi.com]

- 16. Perchlorate, iodine and the thyroid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thallium I perchlorate | ClO4Tl | CID 22604687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Acute oral and inhalation thallium poisonings and their remote consequences (literature review and data from our own research) [protox.medved.kiev.ua]

- 19. Thallium - IDLH | NIOSH | CDC [cdc.gov]

- 20. Evaluation of ammonium perchlorate in the endocrine disruptor screening and testing program's male pubertal protocol: ability to detect effects on thyroid endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. researchgate.net [researchgate.net]

- 24. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 25. scribd.com [scribd.com]

- 26. Whole blood thallium determination by GFAAS with high-frequency modulation polarization Zeeman effect background correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. wwwn.cdc.gov [wwwn.cdc.gov]

- 28. mdpi.com [mdpi.com]

- 29. zrtlab.com [zrtlab.com]

The Dual Nature of Thallium: A Historical Guide to its Salts in Chemical Synthesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Historically, thallium salts, despite their notorious toxicity, have played a significant and multifaceted role in the advancement of synthetic chemistry. Their unique reactivity as both electrophiles and oxidants carved a niche for these compounds in a variety of organic transformations, from the functionalization of aromatic rings to the intricate rearrangement of molecular frameworks. This technical guide provides an in-depth exploration of the historical applications of thallium salts in chemistry, detailing key reactions, experimental methodologies, and the underlying mechanistic principles. For clarity and comparative analysis, quantitative data from seminal studies are presented in structured tables, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Electrophilic Aromatic Substitution: The Advent of Thallation

One of the most significant historical applications of thallium(III) salts was in electrophilic aromatic substitution, a process that introduces a thallium moiety onto an aromatic ring. This "thallation" reaction, typically employing thallium(III) trifluoroacetate (TTFA), proved to be a versatile method for the synthesis of various aromatic derivatives. The resulting arylthallium compounds are stable intermediates that can be readily transformed into other functional groups, most notably iodoarenes, upon treatment with potassium iodide.[1]

The reaction proceeds through a classic electrophilic aromatic substitution mechanism where the highly electrophilic thallium(III) species attacks the electron-rich aromatic ring. The regioselectivity of thallation is influenced by the directing effects of the substituents on the aromatic ring.[2]

Synthesis of Aryl Iodides

Aryl iodides are valuable precursors in cross-coupling reactions and other transformations. The thallation-iodination sequence provided a mild and efficient route for their synthesis.

Experimental Protocol: Synthesis of 2-Iodo-p-xylene via Thallation

This procedure details the synthesis of 2-iodo-p-xylene from p-xylene using thallium(III) trifluoroacetate followed by iodination.

-

Materials: p-xylene, thallium(III) trifluoroacetate (TTFA), trifluoroacetic acid (TFA), diethyl ether, potassium iodide (KI), sodium bisulfite.

-

Procedure:

-

Dissolve thallium(III) trifluoroacetate (1.008 eq) in trifluoroacetic acid with vigorous stirring.

-

Add p-xylene (1.0 eq) to the solution. The reaction mixture will turn brown.

-

Stir vigorously for 20 minutes at room temperature.

-

Remove the trifluoroacetic acid using a rotary evaporator.

-

Dissolve the residue in diethyl ether and then evaporate the solvent.

-

Redissolve the solid residue in diethyl ether.

-

With ice cooling, add a solution of potassium iodide (2.0 eq) in water in one portion.

-

Stir the dark suspension vigorously for 10 minutes.

-

Add a solution of sodium bisulfite in water.

-

Filter the yellow thallium(I) iodide precipitate and wash it with diethyl ether.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the ether extracts, wash with aqueous sodium hydroxide and water, and dry over anhydrous magnesium sulfate.

-

Remove the ether on a rotary evaporator and distill the residue under reduced pressure to obtain pure 2-iodo-p-xylene.

-

Quantitative Data: Isomer Distribution in the Thallation of Toluene

The electrophilic thallation of toluene with thallium(III) trifluoroacetate in trifluoroacetic acid at 15°C demonstrates a preference for the para-substituted product.[2]

| Isomer | Distribution (%)[2] |

| Ortho | 9.5 |

| Meta | 5.5 |

| Para | 85.0 |

Diagram: Electrophilic Aromatic Thallation and Iodination Workflow

Oxidative Transformations with Thallium(III) Salts

Thallium(III) salts, particularly thallium(III) nitrate (TTN), have been extensively used as powerful oxidizing agents in organic synthesis. These reagents enabled a range of transformations, including the oxidation of alkenes, alkynes, and ketones, often leading to rearranged products.

Oxidation of Alkenes: Oxythallation and Rearrangement

The reaction of alkenes with thallium(III) salts in the presence of a nucleophilic solvent (e.g., methanol, water) is known as oxythallation. This process involves the addition of the nucleophile and the thallium moiety across the double bond. The resulting organothallium intermediate can then undergo further reactions, such as rearrangement and reductive cleavage of the C-Tl bond, to yield a variety of products including glycols, ethers, and carbonyl compounds. For instance, the oxidation of styrene derivatives with TTN in methanol can lead to the formation of rearranged acetals.

Quantitative Data: Oxidation of Styrene Derivatives with TTN in Methanol

| Styrene Derivative | Product | Yield (%) |

| Styrene | Phenylacetaldehyde dimethyl acetal | 85 |

| p-Methoxystyrene | p-Methoxyphenylacetaldehyde dimethyl acetal | 92 |

| p-Chlorostyrene | p-Chlorophenylacetaldehyde dimethyl acetal | 78 |

Note: Yields are representative and can vary based on specific reaction conditions.

Oxidation of Ketones

Thallium(III) nitrate has been employed for the α-oxidation of ketones. Depending on the reaction conditions and the structure of the ketone, this can lead to the formation of α-nitro ketones or rearranged carboxylic acid esters. For example, acetophenones can be converted to methyl arylacetates in a single step using TTN in methanol.

Experimental Protocol: Oxidation of Acetophenone to Methyl Phenylacetate